
Ammonium, (3,6-pyridazinediylbis(oxytrimethylene))bis(trimethyl-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (3,6-pyridazinediylbis(oxytrimethylene))bis(trimethyl-, dibromide is a quaternary ammonium compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (3,6-pyridazinediylbis(oxytrimethylene))bis(trimethyl-, dibromide typically involves the reaction of 3,6-dihydroxypyridazine with trimethylamine and bromoalkanes under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or acetonitrile, at a temperature range of 0-50°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, (3,6-pyridazinediylbis(oxytrimethylene))bis(trimethyl-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ions in the compound can be substituted with other nucleophiles, such as chloride or iodide ions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium chloride or sodium iodide in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced ammonium derivatives.
Substitution: Formation of ammonium compounds with different halide ions.
Wissenschaftliche Forschungsanwendungen
Ammonium, (3,6-pyridazinediylbis(oxytrimethylene))bis(trimethyl-, dibromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Ammonium, (3,6-pyridazinediylbis(oxytrimethylene))bis(trimethyl-, dibromide involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to disrupt the integrity of microbial cell membranes, leading to cell lysis and death. Additionally, it can interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects. The exact pathways involved in these interactions are still under investigation, but they are believed to involve electrostatic interactions and hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: A widely used quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound used in various applications, including as a surfactant and antimicrobial agent.
Tetrabutylammonium bromide (TBAB): Used as a phase transfer catalyst in organic synthesis.
Uniqueness
Ammonium, (3,6-pyridazinediylbis(oxytrimethylene))bis(trimethyl-, dibromide stands out due to its unique structure, which includes a pyridazine ring and multiple quaternary ammonium groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential as an antimicrobial agent further highlight its uniqueness compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
109697-44-1 |
|---|---|
Molekularformel |
C16H32I2N4O2 |
Molekulargewicht |
566.26 g/mol |
IUPAC-Name |
trimethyl-[3-[6-[3-(trimethylazaniumyl)propoxy]pyridazin-3-yl]oxypropyl]azanium;diiodide |
InChI |
InChI=1S/C16H32N4O2.2HI/c1-19(2,3)11-7-13-21-15-9-10-16(18-17-15)22-14-8-12-20(4,5)6;;/h9-10H,7-8,11-14H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
RTXZXICPBKOETG-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(C)CCCOC1=NN=C(C=C1)OCCC[N+](C)(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


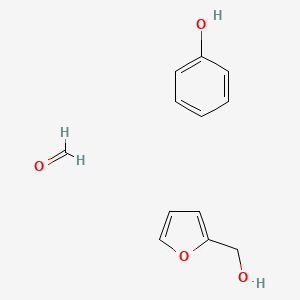
acetate](/img/structure/B14156613.png)


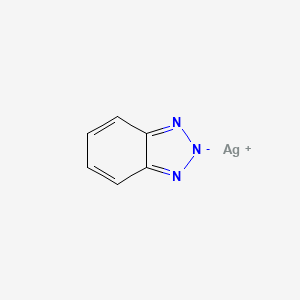

![N-isobutyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14156660.png)
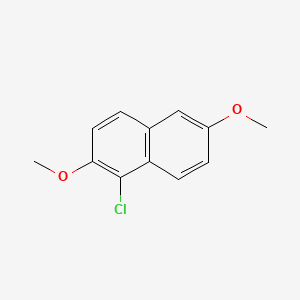
![Ethyl 2-[[2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]acetate](/img/structure/B14156674.png)
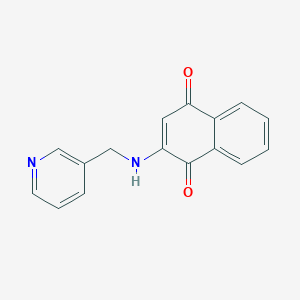
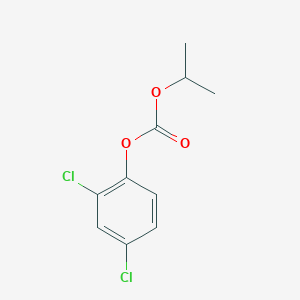

![8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one](/img/structure/B14156703.png)
![2-[(Z)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B14156719.png)
